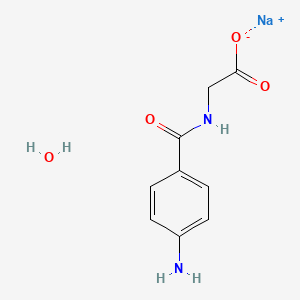

4-Aminohippuric acid sodium salt hydrate

Übersicht

Beschreibung

4-Aminohippuric acid sodium salt hydrate is a chemical compound with the molecular formula C9H11N2NaO3. It is a sodium salt derivative of 4-aminohippuric acid, which is a conjugate of glycine and 4-aminobenzoic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminohippuric acid sodium salt hydrate typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a dehydrating agent. The reaction proceeds as follows:

Step 1: 4-aminobenzoic acid is reacted with glycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form 4-aminohippuric acid.

Step 2: The resulting 4-aminohippuric acid is then neutralized with sodium hydroxide to form the sodium salt.

Step 3: The sodium salt is hydrated to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Mixing: Combining 4-aminobenzoic acid and glycine in a solvent such as water or ethanol.

Dehydration: Using a dehydrating agent to facilitate the formation of 4-aminohippuric acid.

Neutralization: Adding sodium hydroxide to convert the acid to its sodium salt.

Crystallization: Hydrating the sodium salt to form the final product, which is then purified through recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminohippuric acid sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Parent amine or reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁N₂NaO₄

- Molecular Weight : 216.2 g/mol

- Solubility : Soluble in water (50 mg/mL) and forms a clear, colorless solution.

- pKa : Approximately 3.83, indicating its acidic nature.

Primary Applications

-

Measurement of Effective Renal Plasma Flow (ERPF)

- 4-Aminohippuric acid is primarily used as a diagnostic agent to estimate ERPF. It is filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys, making it ideal for assessing renal function .

- The typical protocol involves administering a priming dose followed by a continuous infusion to maintain plasma concentrations at levels sufficient for accurate measurement (usually between 2 mg/100 mL and 40-60 mg/100 mL) .

-

Assessment of Renal Tubular Function

- It is also utilized to evaluate the functional capacity of renal tubular secretory mechanisms (TmPAH). By saturating the tubular cells with higher concentrations of PAH, researchers can determine the transport maximum for PAH secretion .

- This application is crucial in understanding conditions such as renal tubular acidosis or other tubular dysfunctions.

-

Research Applications

- In pharmacokinetics, aminohippurate sodium helps elucidate the renal handling of drugs and endogenous compounds, providing insights into drug interactions and metabolism .

- Studies have shown its involvement in the detoxification processes within the kidneys, highlighting its role in excreting various organic anions and xenobiotics .

Case Study 1: Evaluation of Renal Function in Diabetic Patients

A study assessed renal function in diabetic patients using aminohippurate sodium to measure ERPF. The findings indicated that patients with diabetic nephropathy exhibited significantly reduced ERPF compared to healthy controls, demonstrating the compound's utility in clinical nephrology .

Case Study 2: Impact on Drug Clearance

Research investigating the effects of aminohippurate sodium on the clearance of anti-HIV drugs revealed that it affects the renal excretion rates of these medications. The study highlighted that co-administration of aminohippurate could alter plasma levels of drugs like zidovudine (AZT), emphasizing its importance in therapeutic drug monitoring .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 4-aminohippuric acid sodium salt hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets renal transporters involved in the secretion and reabsorption of organic anions.

Pathways Involved: The compound is actively transported by the renal proximal tubules, where it is used to assess renal plasma flow and tubular function.

Vergleich Mit ähnlichen Verbindungen

4-Aminohippuric acid sodium salt hydrate can be compared with other similar compounds such as:

Para-aminohippuric acid (PAH): Similar in structure but lacks the sodium salt and hydrate components.

Hippuric acid: The parent compound without the amino group.

Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness: this compound is unique due to its specific combination of an amino group, glycine conjugate, and sodium salt, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

4-Aminohippuric acid sodium salt hydrate (AANa) is a derivative of hippuric acid and serves primarily as a diagnostic agent in renal physiology. Its biological activity is largely attributed to its role as a substrate for organic anion transport systems, facilitating the measurement of renal plasma flow (RPF) and glomerular filtration rate (GFR). This article delves into the compound's biological activity, transport mechanisms, pharmacokinetics, and its implications in renal health.

Chemical Structure and Properties

4-Aminohippuric acid is chemically characterized by the presence of an amino group on the benzene ring of hippuric acid. The sodium salt form enhances its solubility and bioavailability, making it suitable for intravenous administration.

AANa functions as an organic anion/dicarboxylate exchanger. It is actively transported across renal tubular cells, primarily in the proximal tubule, through specific transporters that couple its uptake to sodium gradients. This mechanism plays a crucial role in the excretion of various endogenous and exogenous organic anions.

Key Transport Mechanisms:

- Organic Anion Transport: AANa is involved in the transport of several organic anions including estrone 3-sulfate (E1S) and urate. It exchanges these compounds for dicarboxylates like glutarate or 2-oxoglutarate .

- Renal Excretion: The compound aids in detoxifying drugs and xenobiotics by facilitating their renal excretion .

Pharmacokinetics

The pharmacokinetic profile of AANa has been studied extensively, particularly in animal models. Key findings include:

These changes indicate that AANa can significantly alter renal function parameters, particularly under conditions of nephrotoxicity.

Case Studies

- Nephrotoxicity Induction Study: In a study involving male New Zealand white rabbits, administration of AANa led to significant alterations in pharmacokinetics and histological changes in the proximal tubules. The study noted moderate tubulointerstitial lesions correlating with decreased RPF and GFR, highlighting AANa's impact on renal function under toxic conditions .

- Diagnostic Use in Humans: AANa is routinely used in clinical settings to assess renal function by measuring effective renal plasma flow. Its ability to provide accurate estimations of RPF makes it invaluable in nephrology .

Implications for Clinical Practice

Given its role as a substrate for organic anion transporters, AANa's pharmacokinetic properties must be considered when dosing medications that rely on similar pathways for elimination. Adjustments may be necessary based on individual patient renal function assessments.

Eigenschaften

IUPAC Name |

sodium;2-[(4-aminobenzoyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.Na.H2O/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;;/h1-4H,5,10H2,(H,11,14)(H,12,13);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEPGWSIUUSKAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-16-6 | |

| Record name | Sodium 4-aminohippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.